PARPYnD was developed to enhance the understanding of PARP inhibitors' mechanisms and their off-target interactions. It serves as a robust tool for profiling PARP1 and PARP2 while also identifying novel off-target proteins associated with clinical PARP inhibitors like olaparib . This compound falls under the category of chemical probes used in biochemical research, particularly in cancer studies.
The synthesis of PARPYnD involves several key steps:
This synthetic route has been optimized to maintain high purity levels (≥95%) and efficacy in biological applications.
The molecular structure of PARPYnD features several important components:
The molecular formula for PARPYnD is C34H31N9O3, with a molecular weight of approximately 601.67 g/mol .
PARPYnD primarily engages in photocrosslinking reactions upon exposure to UV light (365 nm). This process allows for the covalent attachment of the probe to target proteins such as PARP1 and PARP2 within cellular environments. The compound exhibits competitive binding properties against other known inhibitors like AZ9482 and AZ0108, demonstrating its effectiveness in labeling and profiling targets in live cells .
The mechanism by which PARPYnD operates involves:
The compound's ability to induce a mitochondrial permeability transition (MPT) phenotype further highlights its biological relevance.
PARPYnD exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications involving protein labeling and interaction studies.
PARPYnD has significant implications in scientific research, particularly in cancer biology:
The poly(ADP-ribose) polymerase (PARP) family comprises 17 enzymes that catalyze the transfer of adenosine diphosphate ribose (ADPR) units to target proteins, a process termed PARylation or MARylation (mono-ADP-ribosylation). These enzymes are pivotal in maintaining genomic stability through their roles in DNA damage recognition and repair. PARP1, the most abundant isoform, accounts for ~85% of cellular poly(ADP-ribose) activity and serves as a primary DNA damage sensor. Upon detecting single-strand breaks (SSBs), PARP1 recruits repair proteins such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase 3, and DNA polymerase β via auto-PARylation [1] [6].
The therapeutic significance of PARP inhibition arises from the concept of synthetic lethality in cancers with homologous recombination (HR) deficiencies. Cells lacking functional breast cancer type 1/2 susceptibility proteins (BRCA1/BRCA2) rely heavily on PARP-mediated base excision repair (BER). Inhibiting PARP in such cells leads to accumulation of unrepaired SSBs, which collapse replication forks into lethal double-strand breaks (DSBs). This mechanistic rationale has propelled PARP inhibitors into clinical use for BRCA-mutated ovarian, breast, and prostate cancers [1] [2].
Beyond PARP1/2, several lesser-studied PARP isoforms exhibit cancer-relevant functions:
Table 1: Key PARP Isoforms and Their Cancer-Relevant Functions
Isoform | Catalytic Activity | Primary Functions | Oncogenic Relevance |
---|---|---|---|
PARP1 | PAR synthesis | SSB repair, NF-κB signaling | HR-deficient cancers |
PARP2 | PAR synthesis | Backup for PARP1 in BER | Prostate/ovarian cancers |
PARP5A | PAR synthesis | Telomere maintenance, Wnt signaling | Telomerase-positive tumors |
PARP7 | MAR synthesis | Immune evasion | Therapeutic resistance |
PARP14 | MAR synthesis | Cell migration, IL-4 signaling | Metastatic cancers |
Current clinical poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, niraparib, talazoparib) exhibit two primary mechanisms: catalytic inhibition and PARP "trapping" — where the inhibitor stabilizes PARP-DNA complexes, blocking repair progression. However, resistance arises through multiple molecular pathways:
Approximately 40–70% of patients develop resistance, underscoring the need for tools to profile inhibitor engagement and identify resistance mechanisms. Conventional biochemical assays fail to capture dynamic PARP interactions in living systems, creating a gap in understanding in situ target binding and off-target effects [5] [8].
Photoaffinity probes (AfBPs) enable covalent capture of drug-target interactions in native cellular environments. These bifunctional molecules incorporate:
AfBPs allow temporal resolution of target engagement, identification of binding partners, and quantification of drug distribution — critical for evaluating novel poly(ADP-ribose) polymerase inhibitors like PARPYnD.
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